Cas no 2171864-37-0 (3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
- EN300-1483429
- 2171864-37-0
- 3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
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- インチ: 1S/C27H23BrN2O5/c28-22-12-5-11-20(24(31)32)23(22)29-25(33)27(13-6-14-27)30-26(34)35-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-5,7-12,21H,6,13-15H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: BAHYJEYDIDJJFL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C(=O)O)=C1NC(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 534.07903g/mol
- どういたいしつりょう: 534.07903g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 795
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 105Ų
3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483429-0.25g |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1483429-1000mg |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1483429-250mg |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483429-2500mg |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1483429-5.0g |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1483429-10000mg |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1483429-0.05g |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1483429-2.5g |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1483429-50mg |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1483429-100mg |
3-bromo-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171864-37-0 | 100mg |
$2963.0 | 2023-09-28 |
3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acidに関する追加情報
3-Bromo-2-(1-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid: A Comprehensive Overview
The compound with CAS No. 2171864-37-0, known as 3-bromo-2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, is a complex organic molecule with significant potential in the fields of drug discovery and materials science. This compound is characterized by its unique structure, which combines a bromo group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a cyclobutane ring within its framework. The integration of these functional groups makes it a versatile molecule for various applications.
The synthesis of this compound involves a multi-step process that typically includes the installation of the Fmoc group, bromination, and cyclization reactions. The Fmoc group, which is widely used in peptide synthesis as a protecting group for amino acids, plays a crucial role in stabilizing the molecule during its formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules, reducing the overall cost and improving yield.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The presence of the bromo group allows for further functionalization, enabling chemists to explore its utility in creating bioactive molecules with specific pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in disease pathways, making them valuable candidates for therapeutic interventions.
In addition to its pharmaceutical applications, this compound has also garnered interest in materials science due to its rigid cyclobutane ring structure. The cyclobutane moiety contributes to the molecule's mechanical stability and could be exploited in the design of advanced materials with tailored mechanical properties. Recent research has highlighted the potential of such molecules in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for their use in sensors and adaptive devices.
From a structural standpoint, the molecule's complexity presents both challenges and opportunities for researchers. The presence of multiple stereogenic centers necessitates careful control during synthesis to ensure high enantiomeric purity. However, this complexity also offers a wealth of possibilities for exploring stereochemical effects on biological activity and material properties.
Recent studies have also focused on understanding the photophysical properties of this compound. The integration of the Fmoc group introduces fluorescent characteristics, which could be harnessed for imaging applications in biotechnology and diagnostics. Researchers have demonstrated that derivatives of this compound exhibit strong fluorescence under specific conditions, making them suitable candidates for use as fluorescent probes in cellular imaging.
In conclusion, 3-bromo-2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid represents a multifaceted molecule with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in drug discovery, materials science, and biotechnology. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations across these fields.
2171864-37-0 (3-bromo-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid) 関連製品
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